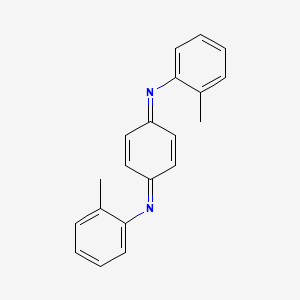
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine is an organic compound with the molecular formula C20H20N2. It is a derivative of cyclohexa-2,5-diene-1,4-diimine, where the nitrogen atoms are substituted with 2-methylphenyl groups. This compound is of interest in various fields of chemistry due to its unique structural and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine typically involves the condensation reaction between 2-methylphenylamine and cyclohexa-2,5-diene-1,4-dione. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux in a suitable solvent like ethanol or methanol. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into the corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions, amines) are employed under various conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine is used as a ligand in coordination chemistry. It forms stable complexes with transition metals, which are studied for their catalytic properties and electronic characteristics.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Its derivatives are explored for their activity against various biological targets, including enzymes and receptors.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, such as polymers and dyes. Its unique electronic properties make it suitable for applications in organic electronics and optoelectronics.
Mechanism of Action
The mechanism of action of (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the specific structural features of its derivatives. The pathways involved often include binding to active sites or allosteric sites, leading to modulation of the target’s activity.
Comparison with Similar Compounds
Similar Compounds
- 1-N,4-N-Diphenylcyclohexane-1,4-diimine
- 1-N,4-N-Dichloro-2,5-dimethylcyclohexa-2,5-diene-1,4-diimine
- N,N’-Diphenyl-1,4-benzoquinonediimine
Uniqueness
Compared to similar compounds, (1E,4E)-N~1~,N~4~-Bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine exhibits unique electronic properties due to the presence of 2-methylphenyl groups. These substituents influence the compound’s reactivity, stability, and interaction with molecular targets, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
439667-91-1 |
|---|---|
Molecular Formula |
C20H18N2 |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methylphenyl)cyclohexa-2,5-diene-1,4-diimine |
InChI |
InChI=1S/C20H18N2/c1-15-7-3-5-9-19(15)21-17-11-13-18(14-12-17)22-20-10-6-4-8-16(20)2/h3-14H,1-2H3 |
InChI Key |
MKZFMTXVRUKZPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N=C2C=CC(=NC3=CC=CC=C3C)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


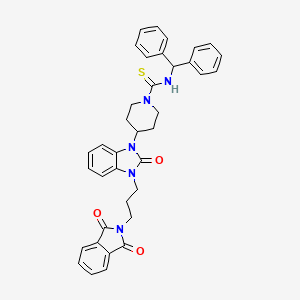
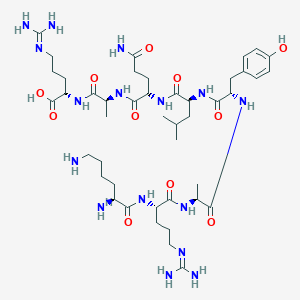
![4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline](/img/structure/B12572110.png)

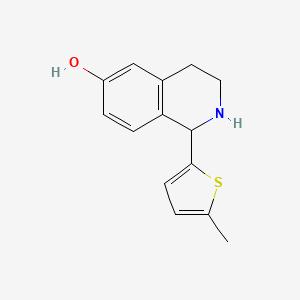
![1-Propanone, 1-[4-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-](/img/structure/B12572135.png)
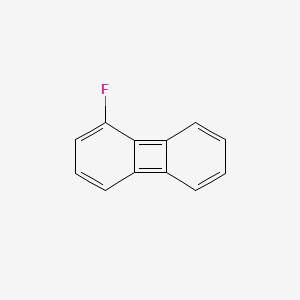

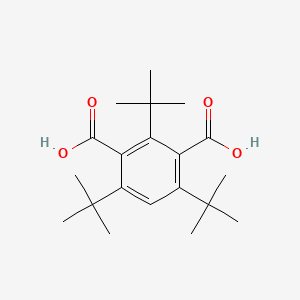
![Acetamide,N-[1,4-dihydro-6-hydroxy-2-(methylthio)-4-oxo-pyrimidin-5-YL]-](/img/structure/B12572161.png)

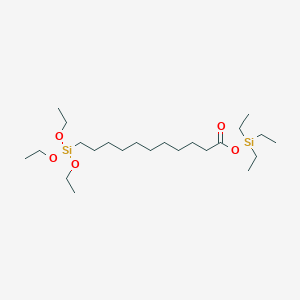
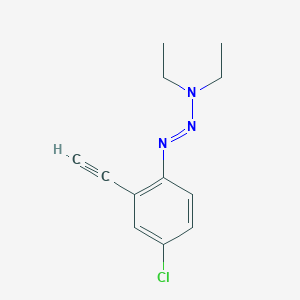
![N-[(2-Hydroxyphenyl)methyl]propanamide](/img/structure/B12572181.png)
